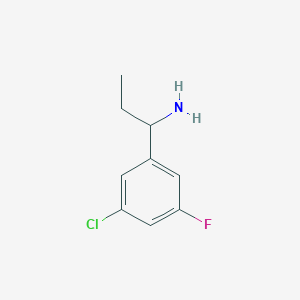

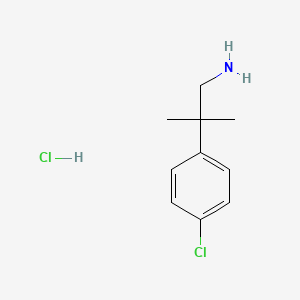

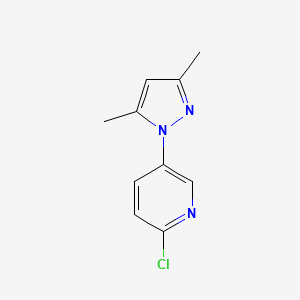

1-(3-Chloro-5-fluorophenyl)propan-1-amine

説明

Amines like “1-(3-Chloro-5-fluorophenyl)propan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines can be achieved through various methods. One common method is the reductive amination of a ketone or aldehyde. Another method is the reaction of an alkyl halide with ammonia or an amine .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or carbon-containing groups. The nitrogen atom has a lone pair of electrons, which makes amines basic and nucleophilic .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions or be acylated with acid chlorides or anhydrides .Physical And Chemical Properties Analysis

Amines generally have strong, often unpleasant odors. They can engage in hydrogen bonding, which affects their boiling points and solubility. The basicity of amines varies depending on the nature of the substituents attached to the nitrogen .科学的研究の応用

Synthesis and Structural Properties

- The compound 1-(3-Chloro-5-fluorophenyl)propan-1-amine exhibits intriguing chemical behavior when reacted with chloral and substituted anilines, leading to the formation of various products such as N-formyl compounds and N-arylaminoalcohols, dependent on the type of amine and the reaction conditions. Detailed spectroscopic analysis and ab initio calculations provide insight into the conformation of these products, highlighting the compound's versatility in synthetic organic chemistry (Issac & Tierney, 1996).

Environmental Applications

- Amine-containing compounds, such as 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have been recognized for their effectiveness in the removal of persistent contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The critical analysis of amine-functionalized sorbents reveals that their efficiency in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering promising alternatives for water treatment (Ateia et al., 2019).

Biomedical Applications

- Novel fluorescence emission properties have been observed in nitrogen-containing organic compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, especially in poly(amido amine) dendrimers and similar structures. These compounds exhibit unique fluorescence properties that vary with experimental conditions, presenting potential applications in the biomedical field due to their biocompatibility and biomimetic properties (Wang Shao-fei, 2011).

Catalysis and Material Science

- The reductive amination process, which involves compounds like 1-(3-Chloro-5-fluorophenyl)propan-1-amine, is crucial in amine synthesis. This process has seen significant advancements with the use of catalysts based on earth-abundant metals, particularly in the development of nanostructured heterogeneous catalysts. These advancements highlight the compound's role in the synthesis of primary, secondary, and tertiary alkyl amines, which are key functional groups in numerous pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Adsorption and Decontamination

- Chitosan-based sorbents, which can be modified with primary amine groups like in 1-(3-Chloro-5-fluorophenyl)propan-1-amine, have shown notable efficiency in removing both particulate and dissolved contaminants. The interactions of metal ions with these sorbents involve chelation on amine groups or electrostatic attraction on protonated amine groups. The versatility of chitosan and its structural parameters, such as the degree of deacetylation and crystallinity, significantly influence its performance in adsorption processes, showcasing potential applications in effluent decontamination and recovery of valuable metals (Guibal, 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(3-chloro-5-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGVCIZTMHDUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-fluorophenyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)